molecular formula C7H15Cl2NO B15060672 Methyl 6-chlorohexanimidate hydrochloride

Methyl 6-chlorohexanimidate hydrochloride

Cat. No.: B15060672
M. Wt: 200.10 g/mol
InChI Key: COLBUWYWYLUZPW-UHFFFAOYSA-N
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Description

Methyl 6-chlorohexanimidate hydrochloride is a synthetic organic compound featuring a six-carbon aliphatic chain with a chloro group at the sixth carbon, an imidate ester (methyl ester) group, and a hydrochloride counterion. This structure confers reactivity suitable for applications in organic synthesis, particularly as an intermediate in the preparation of amidines or other nitrogen-containing derivatives. The hydrochloride salt form enhances stability and solubility in polar solvents, making it advantageous for controlled reactions .

Properties

Molecular Formula

C7H15Cl2NO

Molecular Weight

200.10 g/mol

IUPAC Name

methyl 6-chlorohexanimidate;hydrochloride

InChI

InChI=1S/C7H14ClNO.ClH/c1-10-7(9)5-3-2-4-6-8;/h9H,2-6H2,1H3;1H

InChI Key

COLBUWYWYLUZPW-UHFFFAOYSA-N

Canonical SMILES

COC(=N)CCCCCCl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloropentanecarboximidate hydrochloride typically involves the reaction of 5-chloropentanoic acid with methanol and a suitable dehydrating agent, such as thionyl chloride, to form the corresponding methyl ester. This ester is then treated with ammonia or an amine to form the carboximidate. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of methyl 5-chloropentanecarboximidate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloropentanecarboximidate hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed to form 5-chloropentanoic acid and methanol.

    Condensation Reactions: It can react with aldehydes or ketones to form imines or oximes.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.

    Acids and Bases: Hydrochloric acid and sodium hydroxide are used in hydrolysis and neutralization reactions.

    Solvents: Methanol, ethanol, and dichloromethane are commonly used solvents.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as amides, thioesters, or ethers can be formed.

    Hydrolysis Products: 5-chloropentanoic acid and methanol are the primary products of hydrolysis.

Scientific Research Applications

Methyl 5-chloropentanecarboximidate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the modification of biomolecules and as a reagent in biochemical assays.

    Medicine: It is explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of methyl 5-chloropentanecarboximidate hydrochloride involves its reactivity with nucleophiles. The chlorine atom is a good leaving group, making the compound highly reactive in substitution reactions. The carboximidate group can form stable intermediates with various nucleophiles, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrochloride Salts

The following analysis compares Methyl 6-chlorohexanimidate hydrochloride with three related hydrochloride-containing compounds, emphasizing structural, functional, and application-based differences.

Structural and Functional Comparisons

Compound Key Structural Features Molecular Weight (g/mol) Primary Applications Safety Considerations
This compound Six-carbon chain, chloro (C6), methyl imidate ester, hydrochloride counterion ~212.1 (estimated) Organic synthesis (e.g., amidine preparation) Limited data; standard hydrochloride salt precautions (e.g., eye/skin protection, ventilation) likely apply
Yohimbine Hydrochloride Yohimban alkaloid skeleton, methoxy group, carboxylate ester 390.9 Dietary supplement, α2-adrenergic antagonist (erectile dysfunction, hypotension) Moderate toxicity; requires medical supervision for dosing and side effects
KHG26792 Hydrochloride Naphthalene-substituted azetidine, propoxy group 307.8 Research compound (acetylcholinesterase inhibition studied for neurodegenerative diseases) Limited safety data; handle as hazardous due to aromatic and heterocyclic moieties
Methylamine Hydrochloride Simplest primary amine hydrochloride (CH3NH2·HCl) 67.5 Chemical synthesis (precursor for dyes, pharmaceuticals) Corrosive; causes severe skin/eye irritation; requires immediate first aid for exposure

Key Research Findings

  • Reactivity : this compound’s imidate ester group enables nucleophilic substitution or transamidination reactions, contrasting with Yohimbine’s rigid alkaloid structure, which limits its synthetic versatility .
  • Pharmacological Potential: Unlike KHG26792, which exhibits acetylcholinesterase inhibition, this compound lacks documented bioactive properties, highlighting its niche as a synthetic intermediate .

Application-Specific Contrasts

  • Medicinal Chemistry : Yohimbine and KHG26792 are pharmacologically active, whereas this compound is primarily a reagent.
  • Industrial Utility : Methylamine hydrochloride’s simplicity makes it a bulk precursor, while this compound’s functionalized chain suits specialized syntheses (e.g., polymer crosslinkers).

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